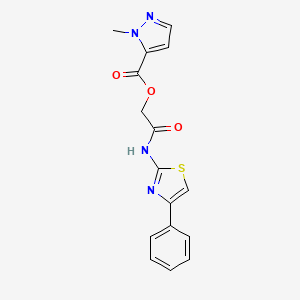![molecular formula C15H13ClN4O2S B10899104 N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899104.png)
N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a furan ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable alkylating agent to form the 2-chlorophenoxy group.
Furan Ring Formation: The chlorophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Triazole Formation: The furan intermediate is further reacted with a triazole precursor, often involving cyclization reactions.
Final Coupling: The final step involves the coupling of the furan-triazole intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive components.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The triazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorophenoxy group can enhance binding affinity to hydrophobic pockets in proteins, while the furan ring may participate in π-π interactions.
Comparaison Avec Des Composés Similaires
- N-((E)-1-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- N-((E)-1-{5-[(2-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness: The presence of the 2-chlorophenoxy group distinguishes it from its analogs, potentially altering its reactivity and binding properties. This unique structure may confer specific advantages in terms of biological activity and chemical stability.
Propriétés
Formule moléculaire |
C15H13ClN4O2S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C15H13ClN4O2S/c1-23-15-19-17-10-20(15)18-8-11-6-7-12(22-11)9-21-14-5-3-2-4-13(14)16/h2-8,10H,9H2,1H3/b18-8+ |
Clé InChI |
NDLNRHRJYWNWFL-QGMBQPNBSA-N |
SMILES isomérique |
CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl |
SMILES canonique |
CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10899026.png)
![4-[1-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10899031.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10899033.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10899040.png)
![2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10899042.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10899046.png)
![ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate](/img/structure/B10899051.png)

![N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide](/img/structure/B10899066.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B10899072.png)
![3-[(4Z)-4-(5-bromo-3-iodo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10899077.png)
![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10899085.png)
![[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10899092.png)
![N'~1~-[(E)-1-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[3-(2-oxo-1-pyrrolidinyl)anilino]acetohydrazide](/img/structure/B10899101.png)
